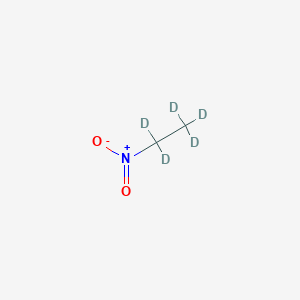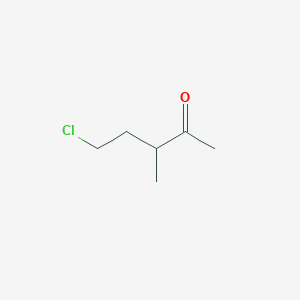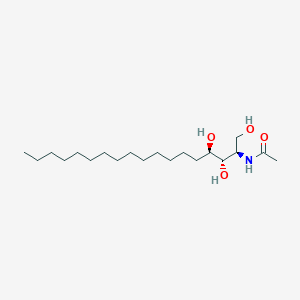
(3-Piperidinophenyl)methanol
Übersicht
Beschreibung
“(3-Piperidinophenyl)methanol” is a chemical compound with the CAS Number: 852180-58-6 . It has a molecular weight of 191.27 and its IUPAC name is [3- (1-piperidinyl)phenyl]methanol .
Molecular Structure Analysis
The molecule consists of 17 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It contains a total of 32 bonds, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), 1 hydroxyl group, and 1 primary alcohol .Wissenschaftliche Forschungsanwendungen
Lipid Dynamics in Biological Membranes
(Nguyen et al., 2019) explored the impact of methanol on lipid dynamics. They found that methanol influences the structure-function relationship associated with bilayer composition, crucial for cell survival and protein reconstitution. This study is relevant to understanding the effects of methanol-based solvents in biomembrane and proteolipid studies.
Mannich Base Derivatives in Chemical Synthesis
(Jurd, 1985) investigated the reaction of sesamol with aromatic aldehyde and morpholine or piperidine in methanol to produce Mannich bases. These bases are related to insect growth regulators and anti-leukemic and antimitotic benzyl-1,3-benzodioxole derivatives, indicating a potential application in pharmacology and pest control.
Engineering Bacteria for Chemical Production
(Whitaker et al., 2017) demonstrated the engineering of Escherichia coli to convert methanol into metabolites and biomass components, highlighting methanol's role as a substrate for producing chemicals and fuels.
Palladium-Catalyzed Arylation in Pharmaceutical Research
(Millet & Baudoin, 2015) developed a palladium-catalyzed method to access 3-aryl-N-Boc-piperidines, important building blocks in pharmaceutical research. This process demonstrates the role of methanol and related compounds in medicinal chemistry.
Methanol as a Renewable Chemical Feedstock
(Moran et al., 2011) studied the use of methanol in direct C–C coupling with allenes to create higher alcohols. This process emphasizes methanol's potential as a renewable feedstock in fine chemical synthesis.
N-Methylation of Amines Using Methanol
(Sarki et al., 2021) reported a method for selective N-methylation of amines using methanol, highlighting its utility in organic synthesis and pharmaceutical applications.
Methanol Metabolism in Nonmethylotrophic Bacteria
(Witthoff et al., 2015) engineered Corynebacterium glutamicum to utilize methanol as an auxiliary carbon source, demonstrating methanol's potential in biotechnological production processes.
Methanol in NMR Spectroscopy
(Cholli & Pennino, 1988) used NMR experiments to study substituted piperidine derivatives, showing the role of methanol in facilitating detailed molecular analysis.
Safety And Hazards
Zukünftige Richtungen
Piperidines, including “(3-Piperidinophenyl)methanol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
(3-piperidin-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-11-5-4-6-12(9-11)13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNESBVGXCDQHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428155 | |
| Record name | (3-piperidinophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Piperidinophenyl)methanol | |
CAS RN |
852180-58-6 | |
| Record name | (3-piperidinophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365356.png)
![Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365357.png)









